Methyl 5-methyl-2-(2-methylbutylamino)benzoate
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Overview
Description
Methyl 5-methyl-2-(2-methylbutylamino)benzoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(2-methylbutylamino)benzoate typically involves the esterification of 5-methyl-2-(2-methylbutylamino)benzoic acid with methanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(2-methylbutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Methyl 5-methyl-2-(2-methylbutylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(2-methylbutylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The amino group may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar ester structure but contains a sulfamoyl group instead of an amino group.
2-Amino-5-methylbenzoic acid: This compound is structurally similar but lacks the ester group, making it less lipophilic.
Uniqueness
Methyl 5-methyl-2-(2-methylbutylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutylamino group enhances its lipophilicity and potential for interactions with hydrophobic targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 5-methyl-2-(2-methylbutylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-5-10(2)9-15-13-7-6-11(3)8-12(13)14(16)17-4/h6-8,10,15H,5,9H2,1-4H3 |
InChI Key |
BNZOYTIUFUWQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=C(C=C(C=C1)C)C(=O)OC |
Origin of Product |
United States |
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